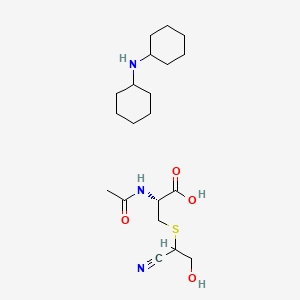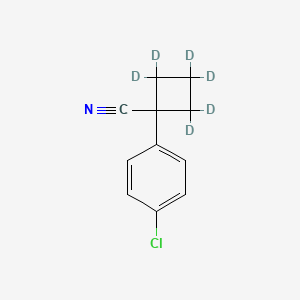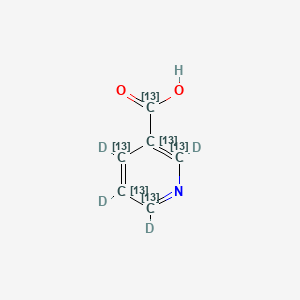
Cellobiosan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El Cellobiosan tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la descomposición térmica de la celulosa y los mecanismos de pirólisis de la biomasa.
Medicina: Los estudios sobre derivados del this compound exploran su potencial como agentes terapéuticos.
Industria: Se investiga el this compound por su papel en la producción de biocombustibles y como precursor de diversos productos químicos.
Mecanismo De Acción
El mecanismo por el cual el cellobiosan ejerce sus efectos implica su interacción con enzimas específicas y vías microbianas. Por ejemplo, ciertos microbios del suelo pueden utilizar el this compound como fuente de carbono, convirtiéndolo en biomasa y otros metabolitos. Los objetivos moleculares incluyen enzimas como la β-glucosidasa, que hidrolizan el this compound en glucosa .
Análisis Bioquímico
Biochemical Properties
Cellobiosan’s role in biochemical reactions is significant. These enzymes, primarily produced by representatives of the fungal kingdom, are responsible for the hydrolysis of this compound .
Cellular Effects
This compound influences cell function significantly. In Candida pseudointermedia strains, for example, this compound is transported to the cytoplasm where it is hydrolyzed by high-affinity intracellular β-glucosidases . This process impacts cellular metabolism and potentially influences cell signaling pathways and gene expression.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with biomolecules. It is transported into the cytoplasm of cells, where it is hydrolyzed by high-affinity intracellular β-glucosidases . This process could potentially lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, Candida pseudointermedia strains consumed all the available this compound in the first 18 hours of the assay, producing ethanol . This suggests that this compound has a significant impact on cellular function over time.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as β-glucosidases and is likely to affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported to the cytoplasm of cells, where it is then hydrolyzed . This process could influence its localization or accumulation within cells and tissues.
Subcellular Localization
This compound is localized in the cytoplasm of cells . Its activity or function could be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El Cellobiosan se produce principalmente mediante la pirólisis de la celulosa. El proceso implica calentar la celulosa en ausencia de oxígeno, lo que lleva a su descomposición térmica. Las condiciones de reacción típicamente incluyen temperaturas que van desde 400 °C hasta 600 °C. Durante este proceso, la celulosa se somete a despolimerización y deshidratación, lo que da como resultado la formación de this compound junto con otros anhidrosacáridos como la levoglucosan .
Métodos de producción industrial
En un entorno industrial, el this compound se produce como parte del bio-aceite obtenido de la pirólisis rápida de la biomasa. El bio-aceite se somete luego a un procesamiento adicional para aislar y purificar el this compound. Esto implica técnicas como la extracción con disolventes, la destilación y la cromatografía para separar el this compound de otros productos de pirólisis .
Análisis De Reacciones Químicas
Tipos de reacciones
El Cellobiosan se somete a diversas reacciones químicas, entre ellas:
Oxidación: El this compound se puede oxidar para formar ácido cellobiónico y otros productos de oxidación.
Reducción: La reducción del this compound puede producir celobitiol.
Hidrólisis: La hidrólisis ácida o enzimática del this compound da como resultado la formación de glucosa y otros monosacáridos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen ácido nítrico y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Hidrólisis: Se emplea ácido clorhídrico o enzimas específicas como la β-glucosidasa para las reacciones de hidrólisis.
Productos principales
Oxidación: Ácido cellobiónico.
Reducción: Celobitiol.
Hidrólisis: Glucosa y otros monosacáridos.
Comparación Con Compuestos Similares
El Cellobiosan es único en comparación con otros anhidrosacáridos debido a su estructura específica y vía de formación. Los compuestos similares incluyen:
Levoglucosan: Otro anhidrosacárido formado durante la pirólisis de la celulosa, pero con una estructura y propiedades diferentes.
Celobiosa: Un disacárido similar al this compound pero sin el enlace anhidro.
La singularidad del this compound radica en su formación durante el proceso de pirólisis y sus aplicaciones específicas en la investigación de biocombustibles y estudios microbianos .
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYZUJSCZCPGHH-QRZGKKJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How is cellobiosan formed?
A1: this compound is primarily formed during the pyrolysis of cellulose, a major component of plant biomass. Under high heat and controlled conditions, cellulose undergoes thermal decomposition, leading to the formation of various products, including this compound. [, , ]
Q2: Where is this compound found naturally?
A2: While this compound is primarily produced through pyrolysis, it's also a natural constituent of bio-oil, a complex mixture derived from the rapid thermal decomposition of biomass. [, , ]
Q3: Is this compound present in significant amounts in natural environments?
A3: this compound is not typically found in significant amounts in natural environments outside of its presence in bio-oil. Its formation is primarily associated with controlled thermal processes like pyrolysis. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H20O10, and its molecular weight is 324.28 g/mol. [, ]
Q5: Are there any spectroscopic techniques used to characterize this compound?
A5: Yes, several spectroscopic methods are employed to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide structural information and help identify this compound in complex mixtures like bio-oil. [, , , , ]
Q6: How thermally stable is this compound?
A6: Studies suggest that compared to levoglucosan, another anhydrosugar derived from cellulose, this compound exhibits lower thermal stability and is more prone to decomposition at elevated temperatures. [, , ]
Q7: What role does this compound play in cellulose pyrolysis?
A7: this compound is considered a key intermediate in the formation of char during cellulose pyrolysis. Its presence during the pyrolysis process can significantly influence the yield and composition of the final products, including bio-oil and biochar. [, , , , ]
Q8: How does the formation of this compound affect bio-oil quality?
A8: The presence of this compound in bio-oil can impact its properties and potential applications. Higher this compound content may contribute to increased viscosity and influence the stability of the bio-oil during storage. [, , ]
Q9: How does the pyrolysis temperature impact the formation of this compound?
A9: Research shows that the yield of this compound, along with other anhydrosugars, varies with pyrolysis temperature. At lower temperatures, the formation of larger anhydrosugars like this compound is favored, while at higher temperatures, they tend to decompose. [, , , ]
Q10: Can microorganisms utilize this compound?
A10: Yes, certain microorganisms have been identified as capable of utilizing this compound as a sole carbon source. These organisms, including various bacterial and fungal species, possess the metabolic pathways necessary to break down and utilize this anhydrosugar. [, , ]
Q11: What is the significance of microbial utilization of this compound?
A11: The ability of microbes to utilize this compound has important implications for bioremediation and the development of sustainable bio-based processes. Understanding these metabolic pathways could lead to the development of efficient methods for converting this compound-rich biomass into valuable products. [, ]
Q12: What analytical techniques are used to quantify this compound?
A12: High-performance liquid chromatography (HPLC) coupled with various detectors, including refractive index detectors (RID) and pulsed amperometric detectors (PAD), is commonly used for the quantification of this compound in complex mixtures. [, , ]
Q13: Are there any challenges in accurately quantifying this compound?
A13: Yes, accurately quantifying this compound can be challenging due to its structural similarity to other anhydrosugars present in pyrolysis products. Advanced analytical techniques, including High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), are often required to achieve accurate quantification. [, , ]
Q14: What are some potential areas of future research related to this compound?
A14: Future research on this compound could focus on several aspects, including:
- Optimizing pyrolysis conditions: Investigating how different pyrolysis parameters influence this compound yield and exploring methods to maximize its production. [, , , ]
- Understanding microbial catabolism: Further exploring the metabolic pathways involved in microbial this compound utilization and identifying enzymes involved in its degradation. [, , ]
- Developing novel applications: Investigating the potential use of this compound as a platform chemical for synthesizing valuable products, such as bio-based materials or fuels. [, ]
- Environmental impact: Assessing the environmental impact of this compound production and utilization, including its biodegradability and potential effects on ecosystems. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)


![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B565000.png)

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)

